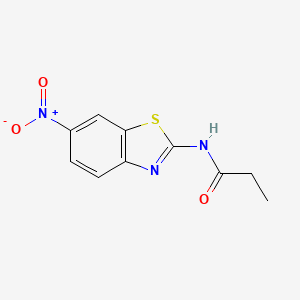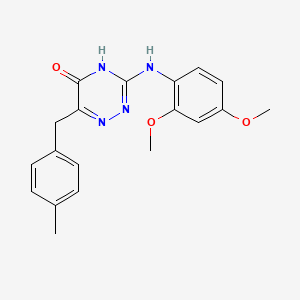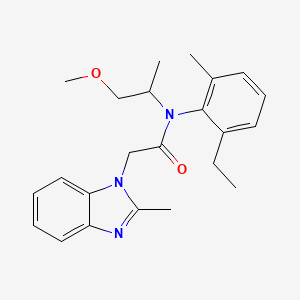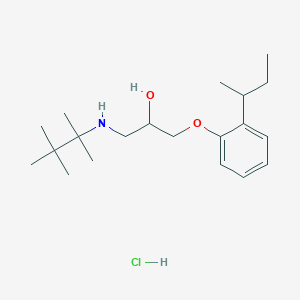
1-(2-(Sec-butyl)phenoxy)-3-((2,3,3-trimethylbutan-2-yl)amino)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Sec-butyl)phenoxy)-3-((2,3,3-trimethylbutan-2-yl)amino)propan-2-ol hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a phenoxy group, a sec-butyl substituent, and a trimethylbutylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Sec-butyl)phenoxy)-3-((2,3,3-trimethylbutan-2-yl)amino)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-sec-butylphenol with an appropriate halogenating agent to form 2-sec-butylphenoxy halide.
Amination Reaction: The phenoxy halide is then reacted with 2,3,3-trimethylbutan-2-ylamine under controlled conditions to form the corresponding amine derivative.
Hydrochloride Formation: The final step involves the conversion of the amine derivative to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in stages, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.
化学反应分析
Types of Reactions
1-(2-(Sec-butyl)phenoxy)-3-((2,3,3-trimethylbutan-2-yl)amino)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or amino groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy or amino derivatives.
科学研究应用
1-(2-(Sec-butyl)phenoxy)-3-((2,3,3-trimethylbutan-2-yl)amino)propan-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studied for its interactions with biological targets, including receptors and enzymes.
Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 1-(2-(Sec-butyl)phenoxy)-3-((2,3,3-trimethylbutan-2-yl)amino)propan-2-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-(2-(Sec-butyl)phenoxy)-3-(isopropylamino)propan-2-ol hydrochloride
- 1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride
Uniqueness
1-(2-(Sec-butyl)phenoxy)-3-((2,3,3-trimethylbutan-2-yl)amino)propan-2-ol hydrochloride is unique due to its specific substituents, which confer distinct physicochemical properties and biological activities compared to similar compounds.
属性
IUPAC Name |
1-(2-butan-2-ylphenoxy)-3-(2,3,3-trimethylbutan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2.ClH/c1-8-15(2)17-11-9-10-12-18(17)23-14-16(22)13-21-20(6,7)19(3,4)5;/h9-12,15-16,21-22H,8,13-14H2,1-7H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZSRTPPMBRNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(CNC(C)(C)C(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/new.no-structure.jpg)
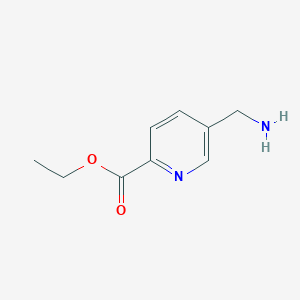
![N-[(6-chloropyridin-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2672728.png)
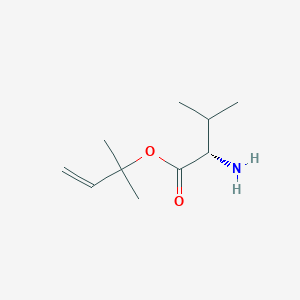
![1-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B2672731.png)
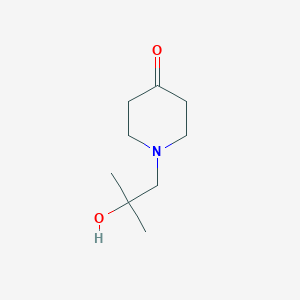

![4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2672737.png)
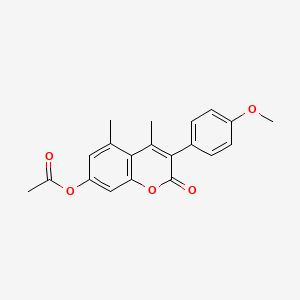
![Methyl 2-(4-(dimethylamino)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2672742.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2672743.png)
